6-Hydroxynicotinate(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

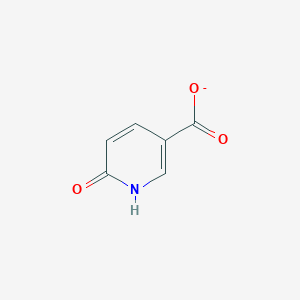

6-hydroxynicotinate(1-) is a monocarboxylic acid anion resulting from the deprotonation of 6-hydroxynicotinic acid; the major species at pH 7.3. It is a conjugate base of a 6-hydroxynicotinic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

6-Hydroxynicotinate(1-) has been studied for its potential antimicrobial effects. Research indicates that it can be utilized in the development of drugs targeting specific bacterial infections. For example, it has been identified as a metabolite produced by Pseudomonas aeruginosa, which can be detected using NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) for diagnostic purposes in urinary tract infections .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it is used to produce derivatives such as 6-chloro- and 6-amino-nicotinic acids, which have applications in developing new therapeutic agents .

Agricultural Applications

Insecticide Development

6-Hydroxynicotinate(1-) is a versatile building block in the synthesis of modern insecticides. Its derivatives are incorporated into formulations that target agricultural pests effectively while minimizing environmental impact . The continuous production processes involving microorganisms such as Achromobacter xylosoxidans have shown promising results in industrial settings, yielding significant quantities of the compound for commercial use .

Biochemical Applications

Metabolic Pathway Studies

The compound plays a crucial role in various metabolic pathways. It is involved in the catabolism of nicotinic acid through well-characterized enzymatic pathways, which are essential for understanding microbial metabolism and biodiversity . Research has demonstrated that certain bacteria can convert chlorinated nicotinic acids into 6-hydroxynicotinate(1-), showcasing its importance in bioremediation processes .

Enzyme Catalysis

Enzymatic reactions involving 6-hydroxynicotinate(1-) are significant for biochemical research. Enzymes that catalyze its oxidative decarboxylation have been purified and characterized, revealing insights into their mechanisms and potential applications in synthetic biology .

Industrial Applications

Continuous Production Processes

The industrial production of 6-hydroxynicotinate(1-) has been optimized using fermentation techniques. A notable method involves cultivating Achromobacter xylosoxidans under controlled conditions to maximize yield while maintaining product purity . The table below summarizes key parameters from a study on continuous production:

| Parameter | Value |

|---|---|

| Microorganism | Achromobacter xylosoxidans |

| Substrate | Niacin |

| Final Concentration | 65 g/L |

| Yield | 1.5 g/L/h |

| Process Type | Two-stage fermentation |

Case Studies

Case Study: Diagnostic Applications

A study highlighted the use of 6-hydroxynicotinate(1-) as a biomarker for Pseudomonas aeruginosa infections. The intensity of NMR signals corresponding to this compound increased with bacterial cell counts, providing a reliable diagnostic tool for urinary tract infections caused by this pathogen .

Case Study: Environmental Remediation

Research involving soil samples contaminated with imidacloprid demonstrated that certain bacterial strains could degrade chlorinated derivatives to yield 6-hydroxynicotinate(1-). This biotransformation process has implications for bioremediation strategies aimed at detoxifying contaminated environments .

Propiedades

Fórmula molecular |

C6H4NO3- |

|---|---|

Peso molecular |

138.1 g/mol |

Nombre IUPAC |

6-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3H,(H,7,8)(H,9,10)/p-1 |

Clave InChI |

BLHCMGRVFXRYRN-UHFFFAOYSA-M |

SMILES |

C1=CC(=O)NC=C1C(=O)[O-] |

SMILES canónico |

C1=CC(=O)NC=C1C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.